molecular formula C8H7NO4S B14357642 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde CAS No. 92990-85-7

3-Methoxy-5-nitro-2-sulfanylbenzaldehyde

Cat. No.: B14357642
CAS No.: 92990-85-7
M. Wt: 213.21 g/mol
InChI Key: GDSQXVAXGOEMKO-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitro-2-sulfanylbenzaldehyde is an organic compound with the molecular formula C8H7NO4S It is a benzaldehyde derivative characterized by the presence of methoxy, nitro, and sulfanyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitro-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-nitro-2-sulfanylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-nitrobenzaldehyde
  • 5-Methoxy-2-nitrobenzaldehyde
  • 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Uniqueness

3-Methoxy-5-nitro-2-sulfanylbenzaldehyde is unique due to the presence of both nitro and sulfanyl groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

92990-85-7

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

3-methoxy-5-nitro-2-sulfanylbenzaldehyde

InChI

InChI=1S/C8H7NO4S/c1-13-7-3-6(9(11)12)2-5(4-10)8(7)14/h2-4,14H,1H3

InChI Key

GDSQXVAXGOEMKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1S)C=O)[N+](=O)[O-]

Origin of Product

United States

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